4,4'-Bis(5-(hexylthio)thiophen-2-yl)-2,2'-bipyridine
Overview
Description
4,4’-Bis(5-(hexylthio)thiophen-2-yl)-2,2’-bipyridine is a complex organic compound known for its unique structural properties and applications in various scientific fields
Mechanism of Action
Target of Action
Similar compounds have been used in the construction of various organic optoelectronic devices . These compounds often target electron-deficient building blocks in these devices .
Mode of Action
It’s known that similar compounds can act as an electron-output site due to their strong electron-withdrawing ability . This suggests that 4,4’-Bis(5-(hexylthio)thiophen-2-yl)-2,2’-bipyridine may interact with its targets by donating or accepting electrons.
Biochemical Pathways
Similar compounds have been used in photocatalytic hydrogen evolution by water splitting . This suggests that 4,4’-Bis(5-(hexylthio)thiophen-2-yl)-2,2’-bipyridine may affect pathways related to energy production and conversion.
Result of Action
Similar compounds have shown high photocatalytic activities under visible-light illumination . This suggests that 4,4’-Bis(5-(hexylthio)thiophen-2-yl)-2,2’-bipyridine may have similar effects.
Action Environment
Similar compounds have shown residual efficiencies after more than 200 hours of aging under one sun illumination . This suggests that environmental factors such as light exposure and aging may influence the action of 4,4’-Bis(5-(hexylthio)thiophen-2-yl)-2,2’-bipyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(5-(hexylthio)thiophen-2-yl)-2,2’-bipyridine typically involves the coupling of 2,2’-bipyridine with thiophene derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, where 5-(hexylthio)thiophene is reacted with a suitable bipyridine precursor under controlled conditions . The reaction conditions often involve the use of solvents like acetonitrile and tert-butyl alcohol in a specific volume ratio .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial methods may also involve continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(5-(hexylthio)thiophen-2-yl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene rings or the bipyridine core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings or the bipyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or bipyridine rings.
Scientific Research Applications
4,4’-Bis(5-(hexylthio)thiophen-2-yl)-2,2’-bipyridine has several applications in scientific research:
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and enzyme mimics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(5-(2-ethylhexyl)thiophen-2-yl)-2,2’-bipyridine: Similar structure but with different alkyl substituents, affecting its solubility and electronic properties.
4,4’-Bis(5-(methylthio)thiophen-2-yl)-2,2’-bipyridine: Methylthio groups instead of hexylthio, leading to different steric and electronic effects.
Uniqueness
4,4’-Bis(5-(hexylthio)thiophen-2-yl)-2,2’-bipyridine is unique due to its specific combination of hexylthio substituents and bipyridine core, which provides a balance of hydrophobicity and electron-donating ability. This makes it particularly effective in applications like DSSCs, where both properties are crucial for performance .
Properties
IUPAC Name |
4-(5-hexylsulfanylthiophen-2-yl)-2-[4-(5-hexylsulfanylthiophen-2-yl)pyridin-2-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2S4/c1-3-5-7-9-19-33-29-13-11-27(35-29)23-15-17-31-25(21-23)26-22-24(16-18-32-26)28-12-14-30(36-28)34-20-10-8-6-4-2/h11-18,21-22H,3-10,19-20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNHCHNTHIFIQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CC=C(S1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(S4)SCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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